6-(4-Chlorophenyl)-2-formylphenol
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Overview
Description
6-(4-Chlorophenyl)-2-formylphenol is an aromatic compound characterized by the presence of a chlorophenyl group and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-formylphenol typically involves the reaction of 4-chlorobenzaldehyde with phenol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(4-Chlorophenyl)-2-carboxyphenol.
Reduction: 6-(4-Chlorophenyl)-2-hydroxyphenol.
Substitution: 6-(4-Chlorophenyl)-2-nitrophenol (in the case of nitration).
Scientific Research Applications
6-(4-Chlorophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-2-formylphenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In the context of anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-2-formylphenol: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenyl)-2-formylphenol: Similar structure but with a methyl group instead of chlorine.
6-(4-Fluorophenyl)-2-formylphenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-(4-Chlorophenyl)-2-formylphenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORESKBIFHBTXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473173 |
Source
|
Record name | 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-43-3 |
Source
|
Record name | 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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